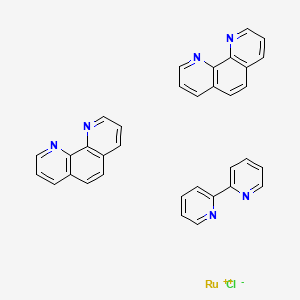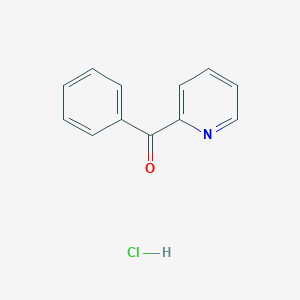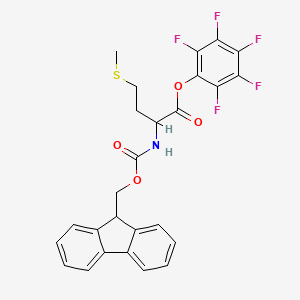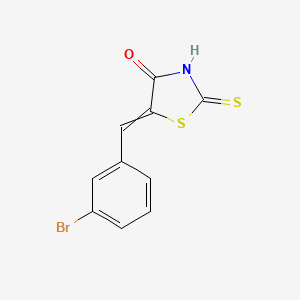
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride is a coordination compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a complex of ruthenium(2+) with 1,10-phenanthroline and 2-pyridin-2-ylpyridine as ligands, and chloride as the counterion. The combination of these ligands with ruthenium(2+) results in a compound with intriguing electrochemical and photophysical properties .
准备方法
The synthesis of 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride typically involves the reaction of ruthenium(2+) chloride with 1,10-phenanthroline and 2-pyridin-2-ylpyridine under specific conditions. One common method involves dissolving ruthenium(2+) chloride in a suitable solvent, such as acetonitrile, and then adding the ligands 1,10-phenanthroline and 2-pyridin-2-ylpyridine. The reaction mixture is then heated to facilitate the formation of the complex. The resulting product is purified through recrystallization or other suitable purification techniques .
化学反应分析
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ruthenium(2+) center can lead to the formation of ruthenium(3+) complexes, while reduction can revert it back to ruthenium(2+) .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death. In medicine, it is being explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells. In industry, it is used in the development of advanced materials, such as luminescent sensors and electroluminescent displays .
作用机制
The mechanism of action of 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cellular components .
相似化合物的比较
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride is unique compared to other similar compounds due to its specific combination of ligands and metal center. Similar compounds include ruthenium(2+) complexes with other polypyridine ligands, such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine. These compounds share some similar properties, such as luminescence and catalytic activity, but differ in their specific reactivity and applications. The unique combination of 1,10-phenanthroline and 2-pyridin-2-ylpyridine in the compound provides distinct electrochemical and photophysical properties that make it particularly useful in certain applications .
属性
分子式 |
C34H24ClN6Ru+ |
|---|---|
分子量 |
653.1 g/mol |
IUPAC 名称 |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |
InChI 键 |
HGKWXGDGCGMDCZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496922.png)


![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)

![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)


![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)


